(2-chloro-9H-thioxanthen-9-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

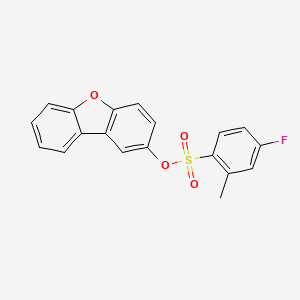

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” is a chemical compound with the molecular formula C15H11ClO2S . It is a derivative of thioxanthene, a tricyclic compound that is part of the family of compounds known as aromatic ketones .

Molecular Structure Analysis

The molecular structure of “(2-chloro-9H-thioxanthen-9-yl)acetic acid” consists of a thioxanthene backbone with a chlorine atom attached to one of the carbon atoms and an acetic acid group attached to another carbon atom . The average mass of the molecule is 290.765 Da .Chemical Reactions Analysis

While specific chemical reactions involving “(2-chloro-9H-thioxanthen-9-yl)acetic acid” are not available, thioxanthene derivatives are known to be involved in various types of reactions. For instance, they can act as powerful photocatalysts in organic reactions .Aplicaciones Científicas De Investigación

Two-Photon Induced Polymerization

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” and its derivatives have been used in Two-Photon Induced Polymerization (TPIP) . In TPIP, the initiators are excited to triplet states by absorbing the energy from two photons, in combination . This technology has been found to be a valuable tool for microfabrications .

Donor-Acceptor Type Thioxanthones

This compound is used in the synthesis of Donor-Acceptor Type Thioxanthones . These compounds have intriguing optical properties. The presence of the amino group alone increased the fluorescence quantum yield 100 times .

Photocatalytic Oxidation

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” can be used in Photocatalytic Oxidation . This process uses visible light and molecular oxygen to oxidize 9H-xanthenes, 9H-thioxanthenes, and 9,10-dihydroacridines to the corresponding xanthones, thioxanthones, and acridones .

Synthesis of Xanthones, Thioxanthones, and Acridones

This compound is used in the synthesis of Xanthones, Thioxanthones, and Acridones . These compounds have a multitude of biological activities, including α-glucosidase inhibition, as well as anticancer, anti-Alzheimer, and anti-inflammatory properties .

Photoinitiator in Free Radical Polymerization

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” can act as a photoinitiator in free radical polymerization . It can initiate polymerization under the exposure of light-emitting diodes (LEDs) .

Photoinitiator in Cationic Polymerization

This compound can also act as a photoinitiator in cationic polymerization . It can initiate polymerization under the exposure of LEDs .

Photoinitiator in Mixed Polymerization

“(2-chloro-9H-thioxanthen-9-yl)acetic acid” can act as a photoinitiator in mixed polymerization . It can initiate polymerization under the exposure of LEDs .

Deep Cure Photopolymerization

When combined with iodine salts, “(2-chloro-9H-thioxanthen-9-yl)acetic acid” can initiate deep cure photopolymerization to obtain photocured interpenetrating polymer network (IPN) materials .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-chloro-9H-thioxanthen-9-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2S/c16-9-5-6-14-12(7-9)11(8-15(17)18)10-3-1-2-4-13(10)19-14/h1-7,11H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHPORPONBUMAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C(S2)C=CC(=C3)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chloro-9H-thioxanthen-9-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2534873.png)

![[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2534874.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2534884.png)

![2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2534886.png)